molecular formula C5H12ClFN2O B1382231 2-amino-N-(2-fluoroethyl)propanamide hydrochloride CAS No. 1803560-80-6

2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Cat. No. B1382231
M. Wt: 170.61 g/mol
InChI Key: FPQZBNBCKDMLNX-UHFFFAOYSA-N
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Description

“2-amino-N-(2-fluoroethyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1803560-80-6 . It has a molecular weight of 170.61 . The compound is typically stored at 4°C and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-(2-fluoroethyl)propanamide hydrochloride . The InChI code is 1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4°C .

Scientific Research Applications

1. Antagonistic Properties in hTRPV1

2-Amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region, including compounds structurally related to 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, have been researched for their role as antagonists in the human Transient Receptor Potential Vanilloid 1 (hTRPV1). A study highlighted that these compounds, through hydrophobic interactions, significantly bind to hTRPV1, showing high potency. One such compound exhibited strong analgesic activity in rat models with minimal side effects (Kim et al., 2012).

2. Synthesis and Characterization

Synthesis and characterization of compounds structurally similar to 2-amino-N-(2-fluoroethyl)propanamide hydrochloride have been documented. For example, studies have synthesized and characterized various compounds through techniques like 1H, 13C, UV, IR, HPLC, and mass spectral data. These studies provide a foundational understanding of the chemical properties and potential applications of these compounds (Manolov, Ivanov, & Bojilov, 2021; 2022).

3. Anticonvulsant Studies

In the field of epilepsy research, derivatives of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been studied for their anticonvulsant properties. These compounds showed potent activity in animal test models for generalized seizures, indicating their potential in developing new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).

4. Radiochemical Synthesis

2-Amino-N-(2-fluoroethyl)propanamide hydrochloride and its derivatives have been explored in the synthesis of radiotracers for Positron Emission Tomography (PET) diagnostics. For example, the use of 2-[18F]fluoroethyl bromide in the synthesis of PET radiotracers demonstrates the potential of these compounds in medical imaging and diagnosis, particularly in identifying and tracking tumor tissues (Gomzina, Vasil'ev, & Krasikova, 2007).

5. Nonlinear Optical Material Research

The research has also explored the potential of related compounds in the field of nonlinear optical materials. For instance, the study and growth of crystals like N-(2-Chlorophenyl)-(1-Propanamide) indicate the relevance of these compounds in developing new materials for electro-optic applications (Prabhu et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-N-(2-fluoroethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQZBNBCKDMLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCF)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2-fluoroethyl)propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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